tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate
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Description
The compound “tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate” is a complex organic molecule. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .
Synthesis Analysis
The synthesis of this compound could involve several steps, including the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The tert-butyl group is extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The synthesis could involve the use of an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the tert-butyl group and the morpholine-4-carboxylate moiety. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. The tert-butyl group is known for its unique reactivity pattern, which is highlighted by summarising characteristic applications . The chemical modification of tert-butyl CH bonds could be achieved by employing an electron-poor manganese catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the tert-butyl group and the morpholine-4-carboxylate moiety. The tert-butyl group is known for its high bond dissociation energy and limited accessibility . The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility .Mechanism of Action
The mechanism of action of this compound could depend on its specific application. For instance, in the context of organic light-emitting diodes (OLEDs), the incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films .
Future Directions
The future directions for the use of this compound could be diverse, depending on its specific applications. For instance, in the field of organic chemistry, this compound could be used in the synthesis of complex molecular architectures . Furthermore, in the field of materials science, this compound could be used in the development of efficient solution-processed non-doped blue OLEDs .
properties
IUPAC Name |
tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-4-5-16-9(6-12)8(14)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGAHJOSHQWKP-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)[C@H](CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate |
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